5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one
Description
5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one is a heterocyclic compound characterized by a benzofuranone core substituted with a 2-hydroxyethoxy group at the 5-position. Its synthesis involves radical-triggered cyclization reactions, as demonstrated in , where α,β-conjugated enynes react with sulfonyl hydrazides under catalytic conditions (TBAI, Cu(OAc)₂, PivOH, BPO, 100°C, 12 h). The reaction proceeds via a sulfonyl radical intermediate, initiating a 5-endo-dig cyclization cascade to form the benzo[b]furan-3-one scaffold . This method highlights the compound’s accessibility through modern catalytic strategies, contrasting with traditional approaches that may suffer from equilibrium shifts favoring enol forms, as noted in .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-(2-hydroxyethoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O4/c11-3-4-13-7-1-2-10-8(5-7)9(12)6-14-10/h1-2,5,11H,3-4,6H2 |
InChI Key |
QZFRQESYAUYQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key benzo[b]furan-3-one derivatives and their properties:
Key Observations:
- Substituent Effects : The hydroxyethoxy group in the target compound improves hydrophilicity compared to methoxy (5-OCH₃) or alkyl (5-C₄Hₙ) substituents. This property is critical for bioavailability in drug design .
- Synthetic Accessibility: Radical-mediated methods () offer higher efficiency and regioselectivity than classical methods (e.g., ’s failed nucleophilic addition due to enol dominance) .
- Functionalization Potential: Brominated derivatives (e.g., 5-Br in ) enable further cross-coupling reactions, whereas amino or acylated analogs () are tailored for bioactivity studies .
Reaction Mechanisms and Catalytic Strategies
The target compound’s synthesis via sulfonyl radical intermediates () contrasts with other methods:
- Multicomponent Reactions : describes furan-2(5H)-one derivatives synthesized via piperidine-catalyzed condensation, emphasizing modularity but requiring precise stoichiometry .
- Halogenation: ’s bromination of benzofuranones uses N-bromosuccinimide (NBS), a straightforward approach for introducing halogens .
Radical-based pathways () are advantageous for constructing complex polycycles but require careful optimization of initiators like BPO .
Q & A
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